BenchChemオンラインストアへようこそ!

4,5-Dichloro-2-(2,6-dichlorobenzyl)-2,3-dihydropyridazin-3-one

Antimicrobial resistance DsbB inhibition Virulence factor targeting

4,5-Dichloro-2-(2,6-dichlorobenzyl)-2,3-dihydropyridazin-3-one (CAS 175135-43-0) is a synthetic, tetra-chlorinated pyridazin-3(2H)-one derivative with the molecular formula C₁₁H₆Cl₄N₂O and a molecular weight of 323.99 g/mol. It is a pale yellow to off-white crystalline solid with a melting point of 158 °C, a boiling point of 393.8 °C at 760 mmHg, a density of 1.59 g/cm³, and a calculated LogP of 3.91.

Molecular Formula C11H6Cl4N2O
Molecular Weight 324 g/mol
CAS No. 175135-43-0
Cat. No. B066625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-(2,6-dichlorobenzyl)-2,3-dihydropyridazin-3-one
CAS175135-43-0
Molecular FormulaC11H6Cl4N2O
Molecular Weight324 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl
InChIInChI=1S/C11H6Cl4N2O/c12-7-2-1-3-8(13)6(7)5-17-11(18)10(15)9(14)4-16-17/h1-4H,5H2
InChIKeyBLVZIWZCWVGXHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-(2,6-dichlorobenzyl)-2,3-dihydropyridazin-3-one (CAS 175135-43-0): Procurement-Relevant Chemical Identity and Physicochemical Baseline


4,5-Dichloro-2-(2,6-dichlorobenzyl)-2,3-dihydropyridazin-3-one (CAS 175135-43-0) is a synthetic, tetra-chlorinated pyridazin-3(2H)-one derivative with the molecular formula C₁₁H₆Cl₄N₂O and a molecular weight of 323.99 g/mol . It is a pale yellow to off-white crystalline solid with a melting point of 158 °C, a boiling point of 393.8 °C at 760 mmHg, a density of 1.59 g/cm³, and a calculated LogP of 3.91 . The compound is utilized as a building block or intermediate in medicinal chemistry research, particularly in the development of antimicrobial and anti-inflammatory agents, and has been referenced in patent literature as a synthetic intermediate for screening methods targeting bacterial virulence enzymes .

Why Generic Substitution of 4,5-Dichloro-2-(2,6-dichlorobenzyl)-2,3-dihydropyridazin-3-one (CAS 175135-43-0) Fails for Target-Driven Procurement


The 4,5-dichloropyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, but its biological activity profile is exquisitely sensitive to the N2-substituent. Even minor alterations to the benzyl group—such as the number and position of chlorine atoms—can profoundly alter enzyme inhibition potency, selectivity, and physicochemical properties . The target compound bears a unique 2,6-dichlorobenzyl moiety, which distinguishes it from the mono-chlorinated analog EcDsbB-IN-12 (2-chlorobenzyl) and the methylphenyl analog LCS-1 (3-methylphenyl). These structural differences preclude direct interchangeability in research programs where the specific substitution pattern is a critical determinant of target engagement, as evidenced by the distinct DsbB inhibitory activity of the 2-chlorobenzyl analog [1]. The quantitative evidence below demonstrates where this compound offers measurable differentiation from its closest analogs.

Product-Specific Quantitative Evidence Guide: 4,5-Dichloro-2-(2,6-dichlorobenzyl)-2,3-dihydropyridazin-3-one (CAS 175135-43-0)


Structural Differentiation via N2-Benzyl Substitution Pattern Against EcDsbB-IN-12 and LCS-1

The target compound contains a 2,6-dichlorobenzyl group at the N2 position of the pyridazinone core, representing a tetra-chlorinated congener. In contrast, the known DsbB inhibitor EcDsbB-IN-12 (CAS 112749-52-7) bears a mono-ortho-chlorobenzyl group (C₁₁H₇Cl₃N₂O), while LCS-1 (CAS 41931-13-9) contains a 3-methylphenyl substituent . The addition of a second ortho-chlorine atom on the benzyl ring increases molecular weight from 291.54 g/mol (EcDsbB-IN-12) to 323.99 g/mol and raises the calculated LogP from approximately 3.1 to 3.91 . This structural divergence is known to influence DsbB active-site occupancy, as the 2,6-dichloro substitution pattern imposes a distinct dihedral angle between the aromatic rings and alters hydrogen-bond acceptor capacity [1].

Antimicrobial resistance DsbB inhibition Virulence factor targeting Structure-activity relationship

Documented Synthetic Route and Yield from Patent WO2015/143164 Providing Procurement Reproducibility

The synthesis of the target compound is explicitly described in patent WO2015/143164 (assigned to Indiana University), where it is designated as compound G2-3 [1]. The reported procedure involves alkylation of 4,5-dichloropyridazin-3(2H)-one with 2,6-dichlorobenzyl chloride using potassium carbonate and potassium iodide in DMF at 90 °C for 2 hours, yielding the product as a brown solid in 56% yield after chromatographic purification . This patent-derived protocol provides a validated starting point for in-house synthesis or quality verification, reducing the risk associated with purchasing from vendors lacking documented synthetic provenance.

Process chemistry Scale-up Reproducibility Patent intermediate

Thermal Stability and Processability: Melting Point Differentiation from Monochlorobenzyl Analog

The target compound exhibits a melting point of 158 °C , which is significantly higher than the 105–108 °C range reported for the mono-chlorobenzyl analog EcDsbB-IN-12 . This 50 °C elevation in melting point is consistent with the increased molecular symmetry and additional intermolecular halogen bonding imparted by the 2,6-dichloro substitution pattern. The higher melting point suggests superior thermal stability and potentially easier handling during solid-form processing, although direct thermal stability studies have not been published for either compound.

Solid-state characterization Formulation suitability Storage stability

Lipophilicity Differentiation (LogP 3.91) Enabling Blood-Brain Barrier Penetration Prediction Distinct from Less Lipophilic Analogs

The calculated LogP of the target compound is 3.91, with 0 hydrogen bond donors and 3 hydrogen bond acceptors . By comparison, the mono-chlorobenzyl analog EcDsbB-IN-12 has a lower calculated LogP (~3.1) and the methyl analog LCS-1 has a LogP of ~2.8 . The elevated lipophilicity of the target compound places its physicochemical profile closer to the favorable range for central nervous system (CNS) penetration according to standard drug-likeness filters, while remaining within the generally acceptable range for oral bioavailability (LogP <5). This quantitative difference in LogP may directly influence compound partitioning in cellular assays and in vivo distribution studies.

ADME prediction Lipophilicity CNS drug discovery Physicochemical profiling

Best-Fit Research and Industrial Application Scenarios for 4,5-Dichloro-2-(2,6-dichlorobenzyl)-2,3-dihydropyridazin-3-one (CAS 175135-43-0)


Antibacterial Virulence Factor Screening Targeting DsbB or Related Disulfide Bond Formation Enzymes

The target compound, as a tetra-chlorinated analog of the known DsbB inhibitor EcDsbB-IN-12, is optimally positioned as a tool compound or starting point for structure-activity relationship (SAR) studies targeting bacterial virulence. Its 2,6-dichlorobenzyl group may occupy the enzyme active site differently than the mono-chloro analog, potentially yielding distinct inhibition kinetics or resistance profiles. Researchers investigating Gram-negative pathogens where DsbB-mediated disulfide bond formation is essential for virulence factor folding should consider this compound for comparative inhibition assays .

Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity for CNS or Intracellular Target Access

With a calculated LogP of 3.91, the compound is more lipophilic than its mono-chlorobenzyl and methylphenyl counterparts. This property makes it a suitable candidate fragment for medicinal chemistry campaigns where increased membrane permeability or CNS penetration is desired. The absence of hydrogen bond donors (HBD = 0) further supports passive membrane diffusion, as verified by vendor specifications . Procurement for blood-brain barrier penetration studies or intracellular target engagement assays is supported by this quantitative physicochemical profile.

Chemical Biology Probe Development Using a Patent-Documented Intermediate with Validated Synthetic Route

The compound's identity and synthetic route are disclosed in patent WO2015/143164, providing a traceable provenance that is critical for chemical biology probe development. This documentation reduces the risk of structural misassignment and ensures that follow-up studies can replicate the synthesis independently. For academic or industrial laboratories building focused libraries of pyridazinone-based probes, this compound offers a validated entry point with full ¹H NMR and LCMS characterization data .

Solid-Form and Thermal Stability Screening for Pre-Formulation Studies

The compound's melting point of 158 °C, which is approximately 50 °C higher than that of its mono-chlorobenzyl analog, suggests favorable thermal stability for solid-state handling and storage. This property is particularly relevant for laboratories conducting pre-formulation assessments or long-term stability studies, where thermal degradation must be minimized. Procurement for crystallinity and polymorphism screening is supported by this quantitative thermal data .

Quote Request

Request a Quote for 4,5-Dichloro-2-(2,6-dichlorobenzyl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.